
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid. The ethoxyphenyl group can then be introduced through a Friedel-Crafts acylation reaction.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to form cyclopentanecarboxylic acid. The ethoxyphenyl group can be added subsequently through electrophilic aromatic substitution.
Chemical Reactions Analysis
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of carboxylic acids with biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the ethoxyphenyl group, making it less versatile in terms of functionalization.
1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.
This compound’s unique combination of a cyclopentane ring, carboxylic acid group, and ethoxyphenyl group makes it a valuable molecule for various scientific applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-2-17-12-7-5-6-11(10-12)14(13(15)16)8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) |
InChI Key |
IGGUDMWOXCBBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



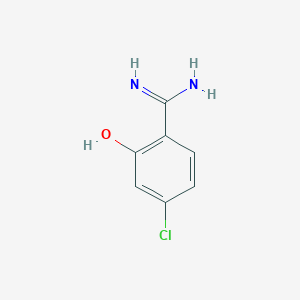
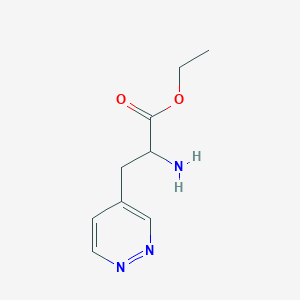
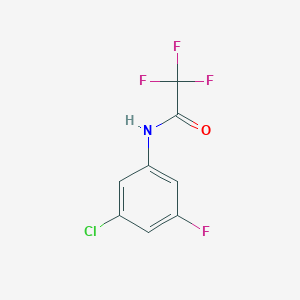
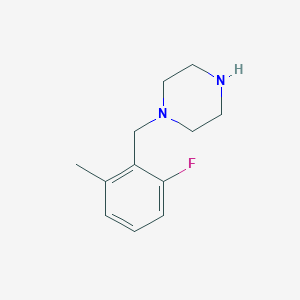
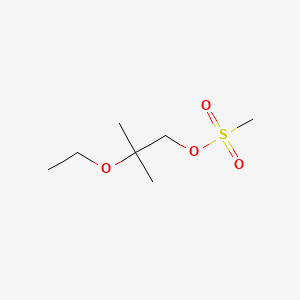


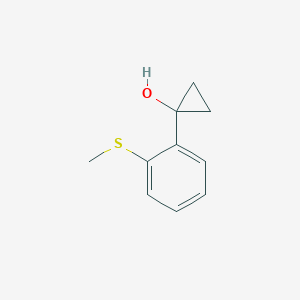
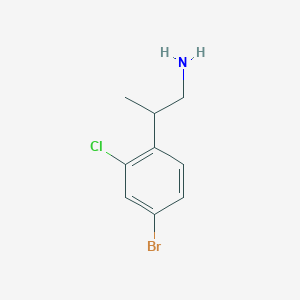
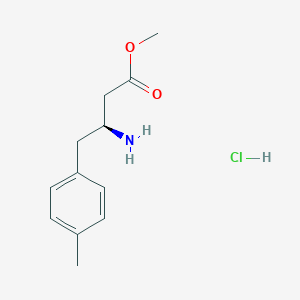
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
